3-Fluoro-4-nitrobenzaldehyde oxime
Overview
Description
3-Fluoro-4-nitrobenzaldehyde oxime is an organic compound with the molecular formula C7H5FN2O3 It is a derivative of benzaldehyde oxime, where the benzene ring is substituted with a fluorine atom at the 3-position and a nitro group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoro-4-nitrobenzaldehyde oxime can be synthesized through the reaction of 3-fluoro-4-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs in a solvent such as methanol at room temperature. The general reaction scheme is as follows:
3-Fluoro-4-nitrobenzaldehyde+Hydroxylamine Hydrochloride→3-Fluoro-4-nitrobenzaldehyde oxime
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-nitrobenzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding nitro compounds.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions at the fluorine or nitro positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitrobenzoic acids.
Reduction: Formation of 3-fluoro-4-aminobenzaldehyde oxime.
Substitution: Formation of various substituted benzaldehyde oxime derivatives.
Scientific Research Applications
3-Fluoro-4-nitrobenzaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.
Biology: Potential use in the development of biochemical probes and inhibitors.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-fluoro-4-nitrobenzaldehyde oxime involves its interaction with specific molecular targets, depending on the context of its use. For instance, in medicinal chemistry, it may act as an inhibitor by binding to active sites of enzymes or receptors, thereby modulating their activity. The presence of the fluorine and nitro groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-nitrobenzaldehyde: Lacks the oxime group but shares similar reactivity at the fluorine and nitro positions.
4-Fluoro-3-nitrobenzaldehyde oxime: Isomeric compound with different substitution pattern.
Benzaldehyde oxime: Parent compound without fluorine and nitro substitutions.
Uniqueness
3-Fluoro-4-nitrobenzaldehyde oxime is unique due to the combined presence of fluorine and nitro groups, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance metabolic stability and binding interactions, while the nitro group can introduce additional reactivity and potential for further functionalization.
Properties
IUPAC Name |
(NE)-N-[(3-fluoro-4-nitrophenyl)methylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O3/c8-6-3-5(4-9-11)1-2-7(6)10(12)13/h1-4,11H/b9-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZZFSIOGCFDIU-RUDMXATFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=NO)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/O)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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